N'-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide
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Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenoxyacetohydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide involves its interaction with biological targets through its hydrazone moiety. This interaction can inhibit the activity of enzymes or disrupt cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in forming stable complexes that can interfere with metal-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of a phenoxy group.
N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide: Contains a nicotinohydrazide moiety instead of a phenoxyacetohydrazide moiety.
Uniqueness
N’-(5-bromo-2-hydroxybenzylidene)-2-phenoxyacetohydrazide is unique due to its phenoxyacetohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303087-28-7 |
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Molecular Formula |
C15H13BrN2O3 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-6-7-14(19)11(8-12)9-17-18-15(20)10-21-13-4-2-1-3-5-13/h1-9,19H,10H2,(H,18,20)/b17-9+ |
InChI Key |
ZRXXJHRQZVYPPI-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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